

An In-depth Technical Guide to DA-67 (CAS Number 115871-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of **DA-67**, a water-soluble chromogenic substrate. It is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, applications, and relevant experimental protocols.

Core Chemical and Physical Properties

DA-67, with the CAS number 115871-18-6, is chemically known as Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate. It is a phenothiazine derivative primarily utilized in biochemical assays.

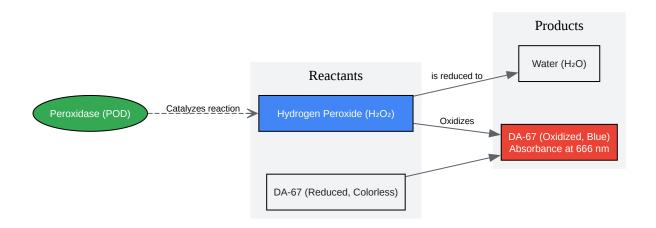
Table 1: Chemical and Physical Data for DA-67

Property	Value	Reference
CAS Number	115871-18-6	General
Molecular Formula	C19H21N4NaO3S	[1]
Molecular Weight	408.45 g/mol	[1]
Appearance	White to pale blue or green crystalline powder or mass.[2]	General
Solubility	Soluble in water at concentrations above 1 mmol/L.[2]	[2]
Storage Conditions	Store at 2-10°C, protected from light and moisture.[1]	[1]

Spectroscopic and Analytical Data

Detailed spectroscopic data for **DA-67** is not widely published in peer-reviewed literature. However, some information is available from commercial suppliers and chemical databases.

Table 2: Spectroscopic Data for DA-67


Spectroscopic Method	Data
¹ H NMR (DMSO-d ₆)	δ 3.17 (12H, s), 3.74 (2H, s, -CH ₂ -), 4.75 (1H, s, -NH-), 6.72-7.55 (6H, m, aromatic H)
Infrared (IR)	νNH = 3400 cm ⁻¹ , νCH = 2930 cm ⁻¹ , νC=O = 1650 cm ⁻¹ , νO–C = 1100 cm ⁻¹
Mass Spectrometry	Molecular peak at m/z 408
Maximum Absorption (in assay)	666 nm (in the presence of peroxidase and H_2O_2)

Primary Application and Mechanism of Action

DA-67 is a highly sensitive, water-soluble chromogenic reagent used for the quantitative determination of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD).[1][2] Its primary advantage over traditional reagents is its high water solubility and sensitivity, allowing for direct colorimetric measurements without the need for fluorescent or luminescent agents.

The fundamental mechanism involves the POD-catalyzed oxidation of **DA-67** by H₂O₂, resulting in a colored product with a maximum absorbance at 666 nm. The intensity of the color produced is directly proportional to the concentration of H₂O₂ or the activity of POD in the sample.

Click to download full resolution via product page

Caption: Reaction mechanism of **DA-67** in a peroxidase-catalyzed assay.

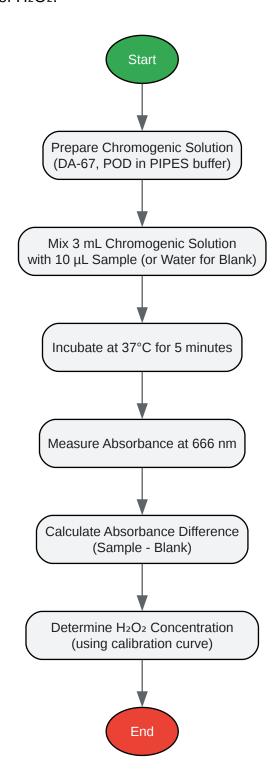
Experimental Protocols

The following are detailed methodologies for key experiments involving **DA-67**.

Quantitative Determination of Hydrogen Peroxide

This protocol outlines the steps for measuring the concentration of H₂O₂ in a sample.[1][4]

Materials:


- DA-67 powder
- Peroxidase (POD), 100 units/mL solution
- PIPES buffer (0.1 mol/L, pH 7.0) containing 0.5% Triton X-100
- Sample solution containing H₂O₂ (expected range: 0-5 mmol/L)
- Spectrophotometer

Procedure:

- Prepare the Chromogenic Solution:
 - Dissolve 4.08 mg of DA-67 powder and 1 mL of 100 units/mL peroxidase in the PIPES buffer.
 - Bring the final volume to 100 mL with the PIPES buffer to achieve a DA-67 concentration of 100 μmol/L.
- Reaction:
 - \circ In a suitable container (e.g., a microplate well or cuvette), mix 3 mL of the prepared chromogenic solution with 10 μ L of the sample solution.
 - Prepare a blank by mixing 3 mL of the chromogenic solution with 10 μL of distilled water.
- Incubation:
 - Incubate the reaction mixtures at 37°C for 5 minutes.
- Measurement:
 - Measure the absorbance of the sample and blank at 666 nm using a spectrophotometer.
- Calculation:
 - Calculate the absorbance difference by subtracting the blank absorbance from the sample absorbance.

 Determine the H₂O₂ concentration in the sample using a calibration curve prepared with known concentrations of H₂O₂.

Click to download full resolution via product page

Caption: Experimental workflow for the quantitative determination of H₂O₂.

Detection of Peroxidase Activity

This protocol is designed to measure the activity of peroxidase in a sample.

Materials:

- DA-67 powder
- Hydrogen peroxide (2% solution)
- McIlvaine buffer (pH 5.7)
- Sample solution containing peroxidase (expected range: 1 fmol 1 pmol/tube)
- Spectrophotometer

Procedure:

- Prepare the Chromogenic Solution:
 - Dissolve 4.08 mg of **DA-67** and 1 mL of 2% H₂O₂ in the McIlvaine buffer.
 - Bring the final volume to 100 mL with the McIlvaine buffer.
- Reaction:
 - In a suitable container, mix 2 mL of the prepared chromogenic solution with 2 mL of the sample solution.
 - Prepare a blank by mixing 2 mL of the chromogenic solution with 2 mL of the McIlvaine buffer.
- Incubation:
 - Incubate the reaction mixtures at 37°C. The incubation time may need to be optimized based on the expected enzyme activity.
- Measurement:

- Measure the absorbance at 666 nm using a spectrophotometer.
- Calculation:
 - Calculate the absorbance difference by subtracting the blank absorbance from the sample absorbance.
 - Determine the peroxidase activity in the sample using a calibration curve prepared with known concentrations of peroxidase.

Safety and Toxicology

Specific toxicological data for **DA-67** is largely unavailable in public databases and safety data sheets often state "no data available" for acute toxicity, carcinogenicity, and other hazards.[3][5] However, as a phenothiazine derivative, general precautions for this class of compounds should be considered.

Phenothiazine and its derivatives have been associated with various adverse effects, including neuromuscular problems and photosensitization.[6] Overdoses of phenothiazine-based drugs can lead to more severe symptoms, including respiratory and cardiovascular issues.[7][8][9]

Table 3: Safety and Handling of DA-67

Aspect	Recommendation
Personal Protective Equipment	Wear safety glasses, gloves, and a lab coat.[5] [10]
Handling	Avoid dust formation. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin, eyes, and clothing.[5][10]
First Aid (Inhalation)	Move to fresh air. If symptoms persist, seek medical attention.[10]
First Aid (Skin Contact)	Wash off immediately with soap and plenty of water.[10]
First Aid (Eye Contact)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
First Aid (Ingestion)	Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[10]

Biological Activity and Signaling Pathway Involvement

Currently, there is no published evidence to suggest that **DA-67** has any specific biological activity or direct involvement in cellular signaling pathways beyond its function as a chromogenic substrate in in vitro diagnostic assays. Its design is for a specific analytical purpose, and it is not intended for in vivo use.

While the core phenothiazine structure is found in many psychoactive drugs that interact with various receptors and signaling pathways, **DA-67**'s specific modifications and its application as a reagent in enzymatic reactions do not imply similar biological effects. Researchers should not extrapolate the known pharmacological activities of other phenothiazines to **DA-67** without specific experimental evidence.

Conclusion

DA-67 is a valuable tool for researchers and diagnosticians, offering a sensitive and convenient method for the colorimetric quantification of hydrogen peroxide and peroxidase activity. Its high water solubility and distinct spectral properties make it a superior alternative to many traditional chromogenic reagents. While specific toxicological and pharmacological data for **DA-67** are scarce, its primary application as an in vitro diagnostic reagent, when handled with appropriate laboratory safety measures, is well-established. Further research would be beneficial to fully characterize its safety profile and explore any potential, though currently unknown, biological interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Da67 The Best Price Water-Soluble Oxidation Chromogenic Reagent CAS 115871-18-6 Da67 and C19h23n4nao3s [deshengbio.en.made-in-china.com]
- 2. 115871-18-6 DA-67 046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Application principle and usage method of chromogenic substrate DA-67 HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. echemi.com [echemi.com]
- 6. The toxicity of phenothiazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazine Poisoning A Review of 48 Cases PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenothiazine overdose: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. Phenothiazine overdose [adamcertificationdemo.adam.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to DA-67 (CAS Number 115871-18-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568101#da-67-cas-number-115871-18-6-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com